molecular formula C9H11BrF2N2O2 B2409191 4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid CAS No. 1946812-13-0

4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid

Cat. No.: B2409191
CAS No.: 1946812-13-0
M. Wt: 297.1
InChI Key: CVFTWOUPKGPQGJ-UHFFFAOYSA-N
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Description

4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by the presence of a bromine atom, a difluoromethyl group, and a pyrazole ring

Properties

IUPAC Name

4-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrF2N2O2/c1-5-7(10)8(9(11)12)13-14(5)4-2-3-6(15)16/h9H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFTWOUPKGPQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)O)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced through difluoromethylation reactions, which can be achieved using various reagents and catalysts . The bromine atom is incorporated via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Brominating agents: Bromine, N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a difluoromethyl group and a pyrazole ring makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .

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